4-Feruloylquinic acid, also known as 4-O-feruloyl-D-quinic acid, is a naturally occurring phenolic compound belonging to the class of hydroxycinnamic acids. It is commonly found in various plant sources, including coffee beans, [, , , , , , ] yerba mate, [] and Coptis chinensis. [, ] This compound plays a significant role in scientific research due to its potential antioxidant, anti-inflammatory, and other biological activities. [, , , ]
Synthesis Analysis
Extraction from natural sources: This involves isolating the compound from plant materials like coffee beans or Coptis chinensis using techniques such as solvent extraction and chromatography. [, , ]
Molecular Structure Analysis
4-Feruloylquinic acid consists of a quinic acid moiety esterified with ferulic acid at the 4-hydroxyl position. The molecular formula is C16H18O9, and the molecular weight is 354.31 g/mol. [, , ]
Mechanism of Action
While the exact mechanism of action of 4-Feruloylquinic acid is not fully understood, its biological activities are likely attributed to its antioxidant properties. It may act by scavenging free radicals, inhibiting oxidative enzymes, and chelating metal ions, thereby protecting cells from oxidative damage. [, , , ]
Applications
Antioxidant activity: This compound exhibits significant antioxidant capacity, potentially contributing to the health benefits associated with coffee consumption. [, , , ] For example, it has shown promising results in protecting against lipid peroxidation in green coffee beans. []
Food chemistry: It serves as a marker compound for identifying and differentiating coffee varieties, such as Arabica and Robusta. [, , , , ] The presence or absence of specific 4-Feruloylquinic acid isomers can provide valuable information about the botanical and geographical origins of coffee samples. []
Phytochemical marker: Its presence in Coptidis Rhizoma highlights its potential use as a phytochemical marker for quality control and standardization of this traditional Chinese medicine. []
Related Compounds
Compound Description: 5-Caffeoylquinic acid, also known as chlorogenic acid, is a major phenolic compound found in coffee beans. It possesses antioxidant properties and is known to be a precursor to various aroma compounds formed during coffee roasting. []
Relevance: 5-Caffeoylquinic acid belongs to the chlorogenic acid family, like 4-Feruloylquinic acid. Both compounds share a quinic acid core but differ in the type of cinnamic acid moiety attached. While 4-Feruloylquinic acid has a ferulic acid substituent, 5-Caffeoylquinic acid has a caffeic acid substituent. Both are found in coffee beans and contribute to the overall phenolic profile. []
3-Caffeoylquinic Acid
Compound Description: 3-Caffeoylquinic acid is another isomer of chlorogenic acid found in coffee beans. It also exhibits antioxidant properties and contributes to the sensory profile of coffee. []
Relevance: Similar to 4-Feruloylquinic acid, 3-Caffeoylquinic acid is a mono-caffeoylquinic acid derivative. The difference lies in the position of the caffeoyl group attached to the quinic acid moiety, impacting its specific properties and potential bioactivity. []
3,4-Dicaffeoylquinic Acid
Compound Description: 3,4-Dicaffeoylquinic acid is a dicaffeoylquinic acid found in coffee beans. It is known for its strong antioxidant activity and potential health benefits. [, ]
3-Feruloylquinic Acid
Compound Description: 3-Feruloylquinic acid is a phenolic compound found in various plant sources, including coffee beans. It possesses antioxidant and anti-inflammatory properties. [, ]
Relevance: 3-Feruloylquinic acid is an isomer of 4-Feruloylquinic acid. Both compounds share the same feruloylquinic acid structure, differing only in the position of the feruloyl group on the quinic acid core. This subtle structural difference can lead to variations in their biological activities and abundance in different plant species. [, ]
5-Feruloylquinic Acid
Compound Description: 5-Feruloylquinic acid is a phenolic compound with antioxidant properties. It is found in various plant sources, including coffee beans. [, ]
Relevance: Like 4-Feruloylquinic acid, 5-Feruloylquinic acid is a mono-feruloylquinic acid derivative. They are isomers, differing only in the position of the feruloyl group attached to the quinic acid. This difference can influence their specific interactions with biological targets and their overall bioactivity. [, ]
p-Coumaroylquinic Acids
Compound Description: This refers to a group of compounds with a p-coumaroyl group attached to a quinic acid core. These are found in various plant sources, including coffee beans, and are known for their antioxidant and anti-inflammatory activities. [, ]
Relevance: p-Coumaroylquinic acids and 4-Feruloylquinic acid belong to the larger group of chlorogenic acids. They share a quinic acid core, but differ in their cinnamic acid substituent. 4-Feruloylquinic acid has a feruloyl group, while p-coumaroylquinic acids have a p-coumaroyl group. [, ]
Dimethoxycinnamoylquinic Acids
Compound Description: This group of compounds features a dimethoxycinnamoyl moiety linked to a quinic acid core. They are found in coffee beans and contribute to the plant's overall phenolic profile and potential bioactivity. []
Relevance: Dimethoxycinnamoylquinic acids are structurally related to 4-Feruloylquinic acid as both belong to the chlorogenic acid family. They share a quinic acid core but differ in their attached cinnamic acid derivative. Dimethoxycinnamoylquinic acids have a dimethoxycinnamoyl group, while 4-Feruloylquinic acid has a feruloyl group. []
3-p-Coumaroyl-4-caffeoylquinic acid
Compound Description: A diacyl chlorogenic acid identified in green coffee beans. []
Relevance: This compound, along with 4-Feruloylquinic acid, represents the diversity within diacyl chlorogenic acids found in coffee. They both have a quinic acid core with two different cinnamic acid derivatives attached, contributing to the complexity of coffee's chemical profile. []
3-Caffeoyl-4-feruloylquinic acid
Compound Description: A diacyl chlorogenic acid identified in both green and roasted Arabica coffee beans. [, ]
Relevance: This compound and 4-Feruloylquinic acid highlight the structural diversity within coffee's chlorogenic acid profile. Both have a quinic acid base but differ in the position and type of attached cinnamic acid derivatives. [, ]
3-Feruloyl-4-caffeoylquinic Acid
Compound Description: A diacyl chlorogenic acid identified in roasted Arabica coffee beans. []
Relevance: Similar to 4-Feruloylquinic acid, this compound is a chlorogenic acid but with a distinct arrangement of caffeoyl and feruloyl groups on the quinic acid core. This difference might influence their individual roles in coffee quality and potential bioactivity. []
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